molecular formula C17H17F3N4O B2572195 3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2195938-94-2

3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2572195
CAS No.: 2195938-94-2
M. Wt: 350.345
InChI Key: LOSDBHJPKUXWBB-UHFFFAOYSA-N
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Description

The compound 3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine featuring a rigid 8-azabicyclo[3.2.1]octane scaffold. Key structural elements include:

  • A 3-(trifluoromethyl)benzoyl group at the 8-position, introducing strong electron-withdrawing and lipophilic properties that enhance binding affinity to hydrophobic targets .

Properties

IUPAC Name

[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)12-3-1-2-11(8-12)16(25)24-13-4-5-14(24)10-15(9-13)23-7-6-21-22-23/h1-3,6-8,13-15H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSDBHJPKUXWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)C(F)(F)F)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is a triazole-containing bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a triazole ring linked to an azabicyclo[3.2.1]octane core, which is significant for its interaction with biological targets. The trifluoromethyl group enhances lipophilicity and may influence binding affinity to various receptors.

Pharmacological Properties

Research indicates that compounds with similar structural motifs exhibit various pharmacological activities, including:

  • Antagonism of G Protein-Coupled Receptors (GPCRs) : The azabicyclo[3.2.1]octane scaffold has been associated with the modulation of GPCRs, which play crucial roles in numerous physiological processes .
  • Endothelin Receptor Modulation : Studies have shown that related compounds can selectively bind to endothelin A receptors (ET(A)), which are implicated in pulmonary hypertension. For instance, ETP-508, a derivative of the azabicyclo structure, demonstrated significant hypotensive effects in animal models by inhibiting ET-1-induced contractions and reducing pulmonary hypertension symptoms .

The biological activity of this compound likely involves:

  • Receptor Binding : The triazole moiety may facilitate binding to metal ions or specific receptor sites, influencing downstream signaling pathways.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic processes or signal transduction pathways.

Study on Endothelin Receptor Antagonism

A study characterized the pharmacological profile of ETP-508 and found that it binds to the ET(A) receptor with over 10,000-fold selectivity compared to the ET(B) receptor. This selectivity is crucial for minimizing side effects associated with broader receptor antagonism. The compound effectively inhibited the hypertensive effects of ET-1 in isolated rat aortic rings and demonstrated a capacity to reverse established pulmonary hypertension in vivo .

Comparative Analysis of Related Compounds

A comparative analysis was conducted on various triazole derivatives to assess their biological activities:

Compound NameTarget ReceptorBinding AffinityEffect on Blood Pressure
ETP-508ET(A)>10,000-foldSignificant reduction
Compound XET(B)ModerateMinimal effect
Compound YGPCRHighVariable

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 3/8) Molecular Weight (g/mol) Key Properties Source
Target Compound 3-(1H-1,2,3-triazol-1-yl), 8-(3-CF3-benzoyl) Not reported High lipophilicity (CF3 group); triazole enhances metabolic stability
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 3-(1H-1,2,4-triazol-1-yl), 8-(2-BrPh-SO2) 397.29 Boiling point: 569.4±60.0°C; Density: 1.77±0.1 g/cm³; pKa: 2.79±0.12
3-[2-Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo[3.2.1]octane 3-(diaryl-methoxyethylidenyl), 8-cyclopropylmethyl Not reported Yellow oil (65% yield); Elemental analysis: C: 64.62%, H: 6.17%, N: 2.50%
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane 3-(4-isopropylphenoxy), 8-(pyrazole-sulfonyl) Not reported Synthesized via GP4 method; used in plasma stability studies
8-Methyl-3-(diphenylmethoxy)-8-azabicyclo[3.2.1]octane 3-(diphenylmethoxy), 8-methyl Not reported Synonymous with benzhydryl ether derivatives; CNS-targeted applications

Key Findings:

Substituent Impact on Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity compared to analogs with sulfonyl or phenoxy groups (e.g., compound 38 in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility. The bromophenylsulfonyl group in contributes to higher density (1.77 g/cm³), suggesting compact molecular packing.

Metabolic Stability :

  • Triazole-containing compounds (e.g., target compound and ) are resistant to oxidative metabolism due to the stable aromatic heterocycle .
  • Pyrazole-sulfonyl derivatives (e.g., ) show moderate plasma stability, with extraction methods optimized using cold CH3CN .

Synthetic Accessibility :

  • The target compound’s benzoyl group likely requires Friedel-Crafts acylation or similar methods, whereas sulfonamide derivatives (e.g., ) are synthesized via nucleophilic substitution .
  • Yields for diaryl-methoxyethylidenyl analogs (e.g., ) range from 65–93%, indicating efficient cycloaddition or coupling steps .

Biological Activity: Fluorinated analogs (e.g., ) exhibit enhanced binding to hydrophobic pockets in receptors, as seen in their elemental analysis (C: 64–69%) .

Q & A

Q. Example Workflow :

Assay TypeResult (IC50_{50})Notes
Radioligand binding12 nMHigh affinity
Functional (cAMP)450 nMLow efficacy
Resolution Check allosteric vs. orthosteric binding modes via Schild analysis .

What computational approaches are effective in predicting the interaction of this compound with target enzymes, and how can these models be validated experimentally?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Glide to model binding poses. Focus on hydrophobic pockets accommodating the trifluoromethylbenzoyl group .

MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate binding free energy with MM/GBSA .

Experimental Validation :

  • Site-directed mutagenesis: Introduce mutations (e.g., Phe→Ala) in predicted binding residues and measure activity shifts .
  • SPR/BLI: Quantify binding kinetics (kon_{\text{on}}/koff_{\text{off}}) to validate docking predictions .

Advanced Consideration : If computational and experimental KdK_d values diverge, re-evaluate force field parameters or solvation models .

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